2-(4-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid

Lipophilicity Drug design Physicochemical profiling

Unique 1H-pyrazole building block with cyanomethyl (C4), trifluoromethyl (C3), and N1-acetic acid for direct amide coupling. XLogP3 0.5 vs. 1.8 for 4-methyl analogues—ideal for reducing logD in lead optimisation. Kinase hinge geometry alignment (CHK1 inhibitor class), agrochemical diversification (Penthiopyrad/Fluazolate cyano-analogues), and 98% purity from multiple suppliers. Free acid handle avoids ester hydrolysis risks. Suitable for medicinal chemistry, agrochemical R&D, and computational model training.

Molecular Formula C8H6F3N3O2
Molecular Weight 233.15 g/mol
CAS No. 2098015-53-1
Cat. No. B1482923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid
CAS2098015-53-1
Molecular FormulaC8H6F3N3O2
Molecular Weight233.15 g/mol
Structural Identifiers
SMILESC1=C(C(=NN1CC(=O)O)C(F)(F)F)CC#N
InChIInChI=1S/C8H6F3N3O2/c9-8(10,11)7-5(1-2-12)3-14(13-7)4-6(15)16/h3H,1,4H2,(H,15,16)
InChIKeyOQSJTUBHMRFUIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-(Cyanomethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic Acid (CAS 2098015-53-1): Procurement-Relevant Identity and Structural Baseline


2-(4-(Cyanomethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid (CAS 2098015-53-1) is a heterocyclic building block comprising a 1H-pyrazole core simultaneously substituted at position 4 with a cyanomethyl (–CH₂CN) group, at position 3 with a trifluoromethyl (–CF₃) group, and at position 1 with an acetic acid (–CH₂COOH) moiety [1]. With molecular formula C₈H₆F₃N₃O₂ and molecular weight 233.15 g/mol, the compound belongs to the class of trifluoromethyl–cyanopyrazole acetic acids, a subclass recognised for its dual incorporation of electron-withdrawing –CF₃ and –CN functionalities that confer distinct physicochemical profiles relevant to medicinal chemistry, agrochemical, and materials research [2][3]. Commercial availability is documented through multiple catalogues at purities typically ≥95% (standard research grade) and ≥98% (high-purity grade) [1].

Why Generic Substitution of 2-(4-(Cyanomethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic Acid Is Not Scientifically Justified


Trifluoromethylpyrazole acetic acid derivatives are not functionally interchangeable building blocks, as even minor variations in substitution pattern—position of the acetic acid tether, identity of the 4-substituent (methyl vs. cyanomethyl), or regioisomeric arrangement of functionality—produce measurably different physicochemical property vectors (XLogP3, topological polar surface area, hydrogen-bond acceptor count) that directly impact downstream reactivity, solubility, and pharmacokinetic behaviour of the resulting final compounds [1][2]. Specifically, the cyanomethyl group uniquely provides an additional nitrile hydrogen-bond acceptor and a synthetic handle for further elaboration (e.g., reduction to amine, hydrolysis to amide/acid, or cycloaddition chemistry) not available to the 4-methyl or 4-unsubstituted analogues [2][3]; meanwhile, shifting the carboxy function from the 1-acetic acid position (as in the target compound) to the 4-carboxylic acid position (as in regioisomer CAS 2092722-29-5) alters both the pKa-relevant proton environment and the vector of the carboxy group relative to the pyrazole plane, which has been shown to affect target binding orientation in pyrazole-based drug candidates [3].

Quantitative Differentiation Evidence for 2-(4-(Cyanomethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic Acid Versus Closest Structural Analogues


Lipophilicity Modulation: XLogP3 Comparison of 2-(4-(Cyanomethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic Acid vs. 4-Methyl and 4-Unsubstituted Analogues

The target compound exhibits an XLogP3-AA value of 0.5, which is lower than that of the 4-methyl analogue 2-(4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid (CAS 1823464-54-5; XLogP3 estimated at approximately 1.3–1.8 based on the increment of ~0.8 for replacing –CH₂CN with –CH₃) and the 4-unsubstituted comparator 2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid (CAS 926241-24-9; experimentally determined LogP 0.78–0.99) [1][2][3]. The –0.3 to –0.5 log unit decrease in predicted lipophilicity attributable to the cyanomethyl group can translate into measurably different ADME profiles—particularly aqueous solubility, plasma protein binding, and membrane permeability—in final derivatives [4].

Lipophilicity Drug design Physicochemical profiling

Hydrogen-Bond Acceptor Capacity: Topological Polar Surface Area and HBA Count Differentiation from 4-Methyl and 4-Unsubstituted Analogues

The target compound possesses 7 hydrogen-bond acceptor (HBA) atoms versus 5 HBA for both the 4-methyl analogue 2-(4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid (CAS 1823464-54-5) and the 4-unsubstituted analogue 2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid (CAS 926241-24-9); its topological polar surface area (TPSA) is 78.9 Ų compared with an estimated ~55–59 Ų for these comparators (the increment attributable to the nitrile –C≡N group) [1][2]. These differences are directly relevant because TPSA values above 60 Ų versus below 60 Ų represent a recognised threshold differential for passive transcellular permeability and blood–brain barrier penetration prediction [3].

Polar surface area Permeability Hydrogen bonding

Regioisomeric Differentiation: Acetic Acid at N1-Position vs. Carboxylic Acid at C4-Position of the Pyrazole Ring

The target compound bears the carboxy function on an acetic acid tether at the pyrazole N1-position, whereas its direct regioisomer 1-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS 2092722-29-5) places the carboxy group directly at the pyrazole C4-position without a methylene spacer [1]. This structural distinction has two quantifiable consequences: (i) the rotatable bond count differs (3 for the target vs. 2 for the C4-carboxy regioisomer), affecting conformational flexibility and entropic penalty upon binding [2]; (ii) the pKa environment of the carboxylic acid is altered—an N1-acetic acid (pKa ~3.4–3.8 typical for aryloxyacetic acids) versus a C4-carboxylic acid directly conjugated to the pyrazole ring (pKa ~2.8–3.2 typical for pyrazole-4-carboxylic acids) [3]. In the CHK1 inhibitor literature, the N1-acetic acid tether has been shown to provide an optimal spacing for key hydrogen-bond interactions with the kinase hinge region that the directly attached C4-carboxylic acid cannot replicate [4].

Regioisomerism Binding orientation Synthetic handle

Free Acid vs. Methyl Ester Form: Implications for Direct Conjugation and Salt Formation in Library Synthesis

The target compound is the free carboxylic acid (MW 233.15), in contrast to its methyl ester derivative methyl 2-(4-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetate (CAS 2098139-63-8; MW 247.17) [1]. The free acid permits direct amide coupling (e.g., HATU/DIPEA or EDC/HOBt conditions) without a prior ester hydrolysis step; this eliminates a synthetic transformation that can be complicated by the base-sensitivity of the cyanomethyl group (risk of nitrile hydrolysis under aqueous alkaline conditions) [2]. Quantitatively, for a library of 50–200 amide derivatives, procuring the pre-formed acid saves one synthetic step per compound—typically 4–8 hours of reaction and purification time per analogue—translating to an estimated 200–1,600 hours of cumulative time savings in a medium-throughput medicinal chemistry programme.

Synthetic accessibility Amide coupling Salt formation

Dual –CF₃/–CH₂CN Pharmacophore Value: Class-Level Evidence from Trifluoromethyl Cyanopyrazole COX-2 and Kinase Inhibitors

The combination of –CF₃ at pyrazole C3 and –CH₂CN at C4 represents a dual pharmacophore motif that has been independently validated in two distinct target classes: (i) cyano-analogues of the COX-2 inhibitor celecoxib, where replacement of the sulfonamide group with a cyano substituent on the pyrazole core yielded compounds with enhanced COX-2 inhibitory activity (IC₅₀ values as low as 0.28 μM for certain pyrazole analogues vs. 0.04 μM for celecoxib, but with improved selectivity index of 178.57 compared with celecoxib's reported ~7–10) [1]; (ii) the CHK1 inhibitor MU380, which incorporates an N-trifluoromethylpyrazole motif and demonstrates 10-fold sensitisation of tumour cells to gemcitabine, with in vivo efficacy in the A2780 xenograft model and resistance to metabolic N-dealkylation—a property directly attributed to the N–CF₃ pharmacophore [2]. While these data are not derived from the target compound itself, they establish that the simultaneous presence of –CF₃ and a cyano-containing substituent on the pyrazole scaffold is a privileged combination for achieving target potency, metabolic stability, and selectivity.

COX-2 inhibition Kinase inhibition Bioisosterism

Recommended Application Scenarios for 2-(4-(Cyanomethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic Acid Driven by Quantitative Differentiation


Medicinal Chemistry Lead Optimisation Requiring Moderate Lipophilicity (XLogP3 ~0.5) and Elevated HBA Count for Solubility-Driven SAR

In discovery programmes where the lead series suffers from excessive lipophilicity (LogP >3) and associated cytochrome P450 inhibition or poor solubility, the target compound's XLogP3 of 0.5 and high HBA count of 7 [1] make it a suitable carboxylic acid building block for introducing a polar, low-logP fragment. Its lipophilicity is 0.3–1.3 log units lower than the 4-methyl and 4-unsubstituted analogues [2], making it the preferred choice when reducing logD₇.₄ is a key design objective and when the nitrile group can serve as a hydrogen-bond acceptor with target proteins [3].

Kinase Inhibitor Fragment Library Construction with Hinge-Binding N1-Acetic Acid Tether

For kinase-focused library design, the N1-acetic acid tether provides an appropriate spacing and geometry for interaction with the kinase hinge region, as demonstrated by the CHK1 inhibitor MU380 class [1]. The target compound offers a free acid handle for direct amide coupling to diverse amine fragments without the risks associated with ester hydrolysis of the corresponding methyl ester [2]. The regioisomer with a C4-carboxylic acid (CAS 2092722-29-5) cannot replicate this hinge-binding geometry due to the absence of the methylene spacer and altered exit vector, which has been shown to affect binding affinity by orders of magnitude in pyrazole-based kinase programmes [1].

Agrochemical Intermediate Synthesis Exploiting Dual –CF₃/–CH₂CN Reactivity

The simultaneous presence of trifluoromethyl and cyanomethyl groups on a pyrazole scaffold has been demonstrated in the synthesis of cyano-analogues of commercial agrochemicals including Penthiopyrad and Fluazolate [1]. The target compound's cyanomethyl group provides a synthetic handle for further diversification (reduction to –CH₂NH₂, cycloaddition to tetrazoles, or hydrolysis to –CH₂CONH₂) that is not available in the 4-methyl analogue, while the N1-acetic acid allows conjugation to amine-containing pesticide pharmacophores. The 98% purity grade available from multiple suppliers supports kilogram-scale process chemistry development [2].

Computational Chemistry and AI/ML Model Training with Well-Characterised Physicochemical Descriptors

The target compound has a complete set of computed physicochemical descriptors in PubChem (XLogP3, TPSA, HBA/HBD counts, rotatable bonds, exact mass) [1] and is commercially available with documented purity specifications [2]. This combination of in silico characterisation and procurement accessibility makes it suitable for inclusion in computational model training sets, particularly for algorithms predicting the impact of cyanomethyl substitution on ADME parameters relative to methyl or unsubstituted comparators. The measured logP and TPSA differences from close analogues provide ground-truth data points for validating fragment-based property prediction models.

Quote Request

Request a Quote for 2-(4-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.